molecular formula C10H13ClN2O3S B8167711 N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride

N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride

Cat. No.: B8167711
M. Wt: 276.74 g/mol
InChI Key: WVMPLAORPKJKOJ-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride typically involves the reaction of azetidine with phenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The azetidine ring’s strain can also facilitate ring-opening reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and medicinal applications .

Properties

IUPAC Name

N-(benzenesulfonyl)azetidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S.ClH/c13-10(8-6-11-7-8)12-16(14,15)9-4-2-1-3-5-9;/h1-5,8,11H,6-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMPLAORPKJKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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